molecular formula C13H12N2O3 B11685449 2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline

2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline

Katalognummer: B11685449
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: ZHYLXXGUHWSCGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE is an organic compound that belongs to the class of imines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE typically involves the condensation reaction between 2,5-dimethylphenylamine and 5-nitrofurfural. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted imines and related compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrofuran moiety may undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the imine group may interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROTHIOPHEN-2-YL)METHANIMINE: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROPYRIDIN-2-YL)METHANIMINE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE is unique due to the presence of both the nitrofuran and dimethylphenyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H12N2O3

Molekulargewicht

244.25 g/mol

IUPAC-Name

N-(2,5-dimethylphenyl)-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C13H12N2O3/c1-9-3-4-10(2)12(7-9)14-8-11-5-6-13(18-11)15(16)17/h3-8H,1-2H3

InChI-Schlüssel

ZHYLXXGUHWSCGX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)N=CC2=CC=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.